molecular formula C7H5BrClNO3 B13148957 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Katalognummer: B13148957
Molekulargewicht: 266.47 g/mol
InChI-Schlüssel: VTMVGJFBCCDRGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3 This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by bromination and chloromethoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimized reaction pathways to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Bromo-2-(chloromethoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles like sodium methoxide in methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(chloromethoxy)-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Bromo-2-(chloromethoxy)-4-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect biological pathways and processes, making the compound of interest for further study.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-(chloromethoxy)-4-nitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-2-chloroethane: Similar in having both bromine and chlorine atoms but lacks the nitro group.

    1-Bromo-4-nitrobenzene: Contains a nitro group but lacks the chloromethoxy group.

    2-Chloro-4-nitroaniline: Contains both nitro and chlorine groups but lacks the bromine atom.

Eigenschaften

Molekularformel

C7H5BrClNO3

Molekulargewicht

266.47 g/mol

IUPAC-Name

1-bromo-2-(chloromethoxy)-4-nitrobenzene

InChI

InChI=1S/C7H5BrClNO3/c8-6-2-1-5(10(11)12)3-7(6)13-4-9/h1-3H,4H2

InChI-Schlüssel

VTMVGJFBCCDRGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.